Bicyclo[3.3.1]nonan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKHFHEUORJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339594 | |
| Record name | Bicyclo[3.3.1]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-14-1 | |
| Record name | Bicyclo[3.3.1]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 3.3.1 Nonan 2 Ol and Its Analogs
Early and Classical Approaches to the Bicyclo[3.3.1]nonane Core
The foundational strategies for constructing the bicyclo[3.3.1]nonane skeleton have traditionally relied on the annulation of pre-existing six-membered rings or the manipulation of larger carbocycles.
Condensation Reactions for Bicyclo[3.3.1]nonane Moieties
Aldol (B89426) condensation reactions have been a cornerstone in the synthesis of the bicyclo[3.3.1]nonane ring system. vietnamjournal.ru Base-promoted tandem Michael addition-intramolecular aldolizations are well-documented for this purpose. rsc.org For instance, the reaction of dimethyl-1,3-acetonedicarboxylate with enals in the presence of a base like piperidine (B6355638) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can produce bicyclo[3.3.1]nonenols in high yields. rsc.org A notable example is the Robinson annulation, which has been investigated for its utility in forming bicyclo[3.3.1]nonane products. Studies have shown that the stereochemistry of the one-carbon bridge in these products can be influenced by kinetic versus thermodynamic control. wisc.eduacs.org For example, in the Robinson annulation of 2-substituted cyclohex-2-enones, the major diastereomer formed under kinetic control has the one-carbon bridge substituent in an anti position to the newly introduced β-keto ester or amide unit. wisc.eduacs.org However, thermodynamic control can favor the syn isomer. wisc.eduacs.org
The reaction between carvone (B1668592) and ethyl acetoacetate (B1235776) is another classic example that leads to the formation of bicyclo[3.3.1]nonane moieties. rsc.org Similarly, Meerwein's ester can be synthesized from dimethyl malonate and formaldehyde, providing a key intermediate for this bicyclic system. rsc.org Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have also been employed. For example, the reaction of a diketone with methyl acrolein in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to the formation of a bicyclo[3.3.1]nonenone. nih.gov
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Dimethyl-1,3-acetonedicarboxylate and enals | Piperidine or TBAF | Bicyclo[3.3.1]nonenols | rsc.org |
| 2-Substituted cyclohex-2-enones | Active methylene (B1212753) compounds (Robinson Annulation) | Bicyclo[3.3.1]nonanes | wisc.eduacs.org |
| Carvone and ethyl acetoacetate | Base | Bicyclo[3.3.1]nonane derivative | rsc.org |
| Diketone and methyl acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | nih.gov |
Michael-Aldol Type Annulations and Related Cyclizations
Domino Michael-aldol annulations provide a powerful and efficient one-pot method for the stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives. rsc.orgucl.ac.uk The reaction of cycloalkane-1,3-diones with enals can afford 6-hydroxybicyclo[3.3.1]nonane-2,9-diones under convenient conditions. rsc.orgucl.ac.uk The stereochemical outcome of this annulation can often be controlled by the judicious choice of solvent, base, and temperature. rsc.orgucl.ac.uk
The annulation of β-keto thiolesters or β-keto sulfones represents another effective strategy. nih.gov This process typically involves a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation to yield a β,γ-unsaturated bicyclo[3.3.1]nonenone. nih.gov Furthermore, successive Michael addition reactions have been utilized to construct the bicyclo[3.3.1]nonane core. For example, the reaction of 2-cyclohexenone with an acrylate (B77674) derivative can lead to the formation of a bicyclo[3.3.1]nonenone through two consecutive Michael additions. nih.gov Interestingly, in some cases, a minor amount of an α,γ-annulation product can be formed alongside the major α,α'-annulation products. nih.gov
Approaches via Cyclooctane (B165968) Derivatives
The bicyclo[3.3.1]nonane system can be viewed as a bridged cyclooctane ring, and thus, synthetic strategies originating from cyclooctane derivatives have been explored. oregonstate.eduacs.org Transannular reactions, which involve the formation of a bond across a ring, are particularly relevant in this context. chempedia.info For instance, the solvolysis of cyclooctene (B146475) derivatives can lead to the formation of bicyclo[3.3.1]nonane structures through transannular hydride shifts. chempedia.info
A specific example involves the cyclization of 4-cycloocten-1-ol with mercury(II) acetate, which can result in the formation of 9-oxabicyclo[3.3.1]nonane among other products. beilstein-journals.org More recently, a total synthesis of hyperforin (B191548), a complex natural product containing the bicyclo[3.3.1]nonane core, was achieved starting from cyclooctatetraene. acs.org This synthesis features a key transannular acylation of a decorated eight-membered ring to construct the bicyclo[3.3.1]nonane-2,4,9-trione framework. acs.org Another approach involves the transannular radical cyclization of cyclooctenylmethyl bromide, facilitated by tributyltin hydride, to yield the parent bicyclo[3.3.1]nonane. researchgate.net
Advanced Strategies for Constructing Bicyclo[3.3.1]nonan-2-ol Systems
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecular architectures like the bicyclo[3.3.1]nonane system.
Cascade and Domino Reactions
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov A domino Michael-hemiacetalization-Michael reaction, catalyzed by modularly designed organocatalysts, has been developed for the highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers. nih.gov
Another example is the tandem Michael addition-Claisen condensation cascade. This was discovered serendipitously when attempting the synthesis of oxetane (B1205548) derivatives from acetylenic ω-ketoesters. The use of potassium t-butoxide instead of TBAF led to the formation of a tricyclic derivative containing the bicyclo[3.3.1]nonane core. nih.gov Furthermore, a domino Michael-aldol annulation of cycloalkane-1,3-diones with enals has been established as a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.orgucl.ac.uk This one-pot procedure is compatible with a variety of substituents on the bicyclo[3.3.1]nonane scaffold. rsc.orgucl.ac.uk The stereochemical outcome can be influenced by the reaction conditions, and interestingly, certain starting materials lead to products with a boat-chair conformation instead of the more common chair-chair conformation. rsc.orgucl.ac.uk
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Michael-hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts, PCC | 3-Oxabicyclo[3.3.1]nonan-2-one derivatives | nih.gov |
| Michael addition-Claisen condensation | Acetylenic ω-ketoesters | Potassium t-butoxide | Tricyclic derivative with bicyclo[3.3.1]nonane core | nih.gov |
| Michael-aldol annulation | Cycloalkane-1,3-diones and enals | Base (e.g., piperidine) | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | rsc.orgucl.ac.uk |
Biomimetic Dearomatization and Annulation Protocols
Biomimetic strategies, which mimic biosynthetic pathways, have inspired novel approaches to the synthesis of natural products. The alkylative dearomatization-annulation methodology has been successfully applied to construct the bicyclo[3.3.1]nonane core of clusianone, a polyprenylated acylphloroglucinol (PPAP). nih.gov This approach involves the reaction of a cyclohexenone derivative with an acrylate, followed by an annulation step. nih.gov The choice of base, such as lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS), can be crucial for the success of the reaction. nih.gov This strategy has also been extended to the synthesis of the adamantane (B196018) core of plukenetione-type PPAPs. nih.gov
A key feature of many PPAPs is a densely substituted bicyclo[3.3.1]nonane core derived from a phloroglucinol (B13840) precursor. ucl.ac.uk Synthetic approaches often involve the desymmetrization of dihydroresorcinol derivatives. For example, the alkylation of a disubstituted 1,3-dimethoxybenzene (B93181) with an enantiomerically pure epibromohydrin, followed by a Lewis-acid-mediated ring opening of the epoxide, can effect an enantioselective desymmetrization, leading to a precursor for the bicyclo[3.3.1]nonane system. ucl.ac.uk
Radical-Mediated Cyclization Techniques
Radical cyclizations offer a powerful approach to the formation of the bicyclo[3.3.1]nonane core. researchgate.net A notable example involves the transannular radical cyclization of cyclooctenylmethyl bromide. Irradiation of this substrate in the presence of tributyltin hydride (Bu₃SnH) furnishes the parent bicyclo[3.3.1]nonane. researchgate.net
A significant advancement in this area is the (Me₃Si)₃SiH/AIBN-mediated radical cyclization of amidocyclohexene derivatives to yield 2-azabicyclo[3.3.1]nonanes. researchgate.net For instance, the cyclization of an amidocyclohexene bearing a nitrile group results in the corresponding bicyclic nitrile in good yields (57–70%). researchgate.net An even higher yield is achieved when the substrate is an amidocyclohexane with a carboxylate group. researchgate.net The efficiency of this transformation is highly dependent on the amount of the radical mediator used. researchgate.net
Manganese(III)-mediated reactions have also proven effective. The reaction of bicyclic cyclopropanols with vinyl azides in the presence of a catalytic amount of manganese(III) acetylacetonate (B107027) (Mn(acac)₃) leads to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. rsc.orgorganic-chemistry.org This process involves the generation of a β-carbonyl radical from the cyclopropanol (B106826), which then adds to the vinyl azide. organic-chemistry.org
| Precursor | Reagents | Product | Yield (%) |
| Cyclooctenylmethyl bromide | Bu₃SnH, hv | Bicyclo[3.3.1]nonane | - |
| Amidocyclohexene with nitrile group | (Me₃Si)₃SiH, AIBN | 2-Azabicyclo[3.3.1]nonane nitrile derivative | 57-70 |
| Bicyclic cyclopropanol and vinyl azide | Mn(acac)₃ (catalytic) | 2-Azabicyclo[3.3.1]non-2-en-1-ol derivative | - |
Organometallic Approaches to Bicyclo[3.3.1]nonane Synthesis
Organometallic reagents and catalysts play a crucial role in the synthesis of the bicyclo[3.3.1]nonane skeleton. researchgate.net Liebeskind and coworkers have demonstrated a unique Michael-like addition reaction utilizing an organometallic enantiomeric scaffold. nih.govrsc.org They employed a TpMo(CO)₂(5-oxo-η³-pyridinyl) complex to generate a methylketone via a Wacker reaction. nih.govrsc.org Subsequent treatment with KOSiMe₃ promoted a 1,5-Michael-like addition to form the bicyclo[3.3.1]nonane core. nih.govrsc.org
Platinum-tin catalyzed hydroformylation/cyclization of limonene (B3431351) represents another effective organometallic strategy to access bicyclo[3.3.1]non-7-en-2-ol. nih.gov Gold(I)-catalyzed Conia-ene reactions have been used to synthesize tricyclic frameworks from 9-azabicyclo[3.3.1]nonan-3-one. researchgate.net The regioselectivity of this cyclization is dependent on the electronic nature of the substituent on the alkyne precursor. researchgate.net
| Starting Material | Organometallic Reagent/Catalyst | Key Transformation | Product |
| TpMo(CO)₂(5-oxo-η³-pyridinyl) complex | KOSiMe₃ | 1,5-Michael-like addition | Bicyclo[3.3.1]nonane derivative |
| Limonene | Platinum-tin catalyst | Hydroformylation/cyclization | Bicyclo[3.3.1]non-7-en-2-ol |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Gold(I) catalyst | Conia-ene reaction | Tricyclic framework |
Organocatalytic and Asymmetric Synthesis of this compound Derivatives
Another notable organocatalytic approach is the Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. This sequence provides highly functionalized 1-azabicyclo[3.3.1]nonanes with up to 98% ee and >99:1 dr. rsc.org Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations of diketones with α,β-unsaturated aldehydes have also been reported to yield bicyclo[3.3.1]nonenone derivatives. nih.govrsc.org
| Reactants | Catalyst | Key Reaction | Product | Stereoselectivity |
| (E)-3-Aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalyst (MDO) | Domino Michael-hemiacetalization-Michael | 3-Oxabicyclo[3.3.1]nonan-2-one derivative | up to 96% ee, >99:1 dr |
| N-Protected piperidine ketoesters and nitroalkenes | Organocatalyst | Michael addition/nitro-Mannich reaction | 1-Azabicyclo[3.3.1]nonane derivative | up to 98% ee, >99:1 dr |
| Diketone and methyl acrolein | TfOH or TMSOTf | Tandem Michael addition-intramolecular aldol | Bicyclo[3.3.1]nonenone derivative | - |
Visible Light-Driven Cyclizations
Driven by the principles of green and sustainable chemistry, visible-light-mediated cyclizations have gained prominence. nih.govrsc.orgku.ac.ae These reactions typically involve a photoredox catalyst that facilitates single electron transfer (SET) to activate the reacting molecules. nih.govrsc.org Xie and coworkers have reported a tandem cycloisomerization of 2-aminochalcone with bifunctional nucleophiles under visible light irradiation to construct the bicyclo[3.3.1]nonane framework. nih.govrsc.org This method highlights the potential of visible light in promoting complex chemical transformations under mild conditions. ku.ac.ae
Diastereoselective and Enantioselective Synthesis of this compound and its Stereoisomers
The stereocontrolled synthesis of this compound and its stereoisomers is of paramount importance for their application in various fields. researchgate.net A concise and stereospecific one-shot synthesis of bicyclo[3.3.1]nonenols involves the reaction of dimethyl 1,3-acetonedicarboxylate with enals in the presence of a catalytic amount of tetrabutylammonium fluoride or piperidine, affording the products in high yields. researchgate.net
Copper-catalyzed enantioselective reduction of 4,4-dimethoxycyclohexa-2,5-dienone provides a chiral aldehyde that serves as a precursor for the synthesis of sp³-rich chiral bicyclo[3.3.1]nonane scaffolds as single diastereomers. researchgate.netnih.gov Subsequent intramolecular reactions, such as SmI₂-mediated reductive cyclization, base-promoted aldol reaction, and one-pot Mannich reaction, can be employed to construct the bicyclic system. researchgate.netnih.gov
The reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives is another key transformation. While reduction with sodium borohydride (B1222165) yields the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, the use of a ruthenium catalyst provides a more cost-effective and simplified process for obtaining the endo-alcohol with high selectivity. google.com
| Precursor | Reagents/Catalyst | Key Transformation | Product | Stereoselectivity |
| Dimethyl 1,3-acetonedicarboxylate and enals | TBAF or Piperidine | Michael addition-intramolecular aldolization | Bicyclo[3.3.1]nonenol | High yield, stereospecific |
| 4,4-Dimethoxycyclohexa-2,5-dienone | Copper catalyst | Enantioselective reduction | Chiral bicyclo[3.3.1]nonane scaffolds | Single diastereomers |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | Reduction | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | - |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium complex | Reduction | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | High selectivity |
Synthesis of Bicyclo[3.3.1]nonane Heteroanalogues with Hydroxyl Functionality
The incorporation of heteroatoms into the bicyclo[3.3.1]nonane framework, particularly nitrogen, leads to the formation of azabicyclo[3.3.1]nonanols, which are prevalent in many biologically active indole (B1671886) alkaloids. nih.govrsc.org
The synthesis of azabicyclo[3.3.1]nonanols often starts from the corresponding azabicyclo[3.3.1]nonan-3-one. A classic approach involves the condensation of acetone-1,3-dicarboxylic acid, glutaraldehyde, and an appropriate amine (e.g., isopropylamine) in an acidic aqueous medium. The resulting ketone is then reduced to the alcohol. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride gives endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com As mentioned earlier, ruthenium-catalyzed hydrogenation offers a more efficient alternative for this reduction. google.com
Radical cyclization methods are also applicable to the synthesis of azabicyclo[3.3.1]nonanes. researchgate.net For example, the radical cyclization of a trichloroacetamide (B1219227) group onto an alkene has been utilized to construct the 2-azabicyclo[3.3.1]nonane (morphan) framework. semanticscholar.org
| Precursors | Key Transformation | Product |
| Acetone-1,3-dicarboxylic acid, glutaraldehyde, isopropylamine | Condensation/cyclization, then reduction | 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Reduction with NaBH₄ or Ru catalyst | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol |
| Alkene with a trichloroacetamide group | Radical cyclization | 2-Azabicyclo[3.3.1]nonane derivative |
Oxabicyclo[3.3.1]nonanols
The introduction of an oxygen atom into the bicyclo[3.3.1]nonane framework creates the oxabicyclo[3.3.1]nonanol series. Synthetic strategies towards these compounds often involve the cyclization of suitably functionalized cyclohexene (B86901) or cyclohexane (B81311) precursors.
One established route to 2-oxabicyclo[3.3.1]nonan-9-ol involves the epoxidation and subsequent cyclization of a cyclohexenylalkanol intermediate. prepchem.com This precursor can be prepared from 3-methyl-3-acetoxycyclohex-1-ene through a palladium(II)-catalyzed reaction with a malonic ester, followed by hydrolysis, decarboxylation, and treatment with a methyl Grignard reagent. prepchem.com An alternative approach starts with 3-methyl-2-cyclohexen-1-carboxylic acid, which is converted to the corresponding acetic acid derivative, treated with a methyl Grignard reagent, and then subjected to the same epoxidation-cyclization sequence to yield the target alcohol. prepchem.com
Domino reactions provide an efficient pathway to functionalized oxabicyclo[3.3.1]nonane systems. For instance, a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This process reacts (E)-3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts, to form a bicyclic hemiacetal which is then oxidized with pyridinium (B92312) chlorochromate (PCC) to the lactone. nih.gov Subsequent reduction of the ketone functionality would yield the corresponding alcohol.
Chemoenzymatic methods have also been explored. The microbial reduction of (±)-diethyl 2-(3-oxocyclohexyl)malonate using the fungus Absidia coerulea can produce enantiomerically enriched 2-oxabicyclo[3.3.1]nonan-3-one derivatives, which are precursors to the chiral alcohols. researchgate.net Furthermore, acid-catalyzed cyclization methods are employed for the synthesis of isomers like 9-oxabicyclo[3.3.1]nonan-2-ols. google.com
Table 1: Synthetic Methodologies for Oxabicyclo[3.3.1]nonanols and Precursors
| Target Compound | Starting Material(s) | Key Reagents/Conditions | Research Finding | Reference(s) |
|---|---|---|---|---|
| 2-Oxabicyclo[3.3.1]nonan-9-ol | 3-Methyl-3-acetoxycyclohex-1-ene | 1. Malonic ester, Pd(II) 2. Hydrolysis, Decarboxylation 3. MeMgBr 4. Epoxidation, Cyclization | A multi-step synthesis involving palladium catalysis and an epoxidation-cyclization sequence. | prepchem.com |
| 2-Oxabicyclo[3.3.1]nonan-9-ol | 3-Methyl-2-cyclohexen-1-carboxylic acid | 1. Conversion to acetic acid derivative 2. MeMgBr 3. Epoxidation, Cyclization | An alternative route starting from a cyclohexene carboxylic acid. | prepchem.com |
| 3-Oxabicyclo[3.3.1]nonan-2-one derivative | (E)-3-Aryl-2-nitroprop-2-en-1-ol, (E)-7-Aryl-7-oxohept-5-enal | Modularly Designed Organocatalyst, Toluene; then PCC | A highly stereoselective domino reaction forms the bicyclic lactone precursor. | nih.gov |
| (-)-2-Oxabicyclo[3.3.1]nonan-3-one | (±)-Diethyl 2-(3-oxocyclohexyl)malonate | Absidia coerulea AM 93 | Microbial reduction provides a chemoenzymatic route to the chiral bicyclic ketone. | researchgate.net |
| 9-Oxathis compound | Not specified | Acid catalysis | Acid-catalyzed cyclization is a viable method for this isomer. | google.com |
Thia- and Other Heterocyclic Variants
The this compound scaffold can be further diversified by incorporating other heteroatoms such as sulfur, nitrogen, and phosphorus, leading to a wide range of heterocyclic analogs with potential applications in medicinal chemistry and materials science. nih.gov
Thia- and Aza-Bicyclic Systems
The synthesis of thia- and aza-bicyclo[3.3.1]nonanol derivatives often relies on condensation reactions to construct the core framework. A prominent method is the Mannich-type condensation of a 4-thianone, an aldehyde, and a primary amine to produce N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones. tandfonline.comacs.org These bicyclic ketones serve as versatile intermediates. Their reduction, for example, through Wolff-Kishner conditions, yields the corresponding methylene-bridged systems, while treatment with Grignard reagents provides access to tertiary alcohols like 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol. tandfonline.comontosight.ai
For purely nitrogen-containing systems, a facile, high-yield synthesis of 2-methyl-2-azabicyclo[3.3.1]nonan-7α-ol from cyclohex-3-ene-1-carbaldehyde has been reported. rsc.org The synthesis of 9-azabicyclo[3.3.1]nonan-3-ol derivatives is also well-established, starting from the Robinson-Schöpf type condensation of glutaraldehyde, an amine (e.g., benzylamine), and acetone (B3395972) dicarboxylic acid to form the 9-azabicyclo[3.3.1]nonan-3-one. orgsyn.orggoogle.com Subsequent reduction of the ketone, typically with sodium borohydride or via catalytic hydrogenation, yields the corresponding endo- or exo-alcohols, which can be further functionalized. orgsyn.orggoogle.comgoogle.com
Phosphorus-Containing Analogs
The incorporation of phosphorus into the bicyclic framework has also been achieved. The radical addition of phosphine (B1218219) (PH₃) to limonene, for example, results in the formation of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane. researchgate.net This phosphine can be oxidized to produce the corresponding 4,8-dimethyl-2-phosphathis compound-oxide. researchgate.net Mixed heteroatom systems, such as 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones, have been synthesized via the Mannich reaction of a phosphorinanone, a primary amine, and formaldehyde. These PN-containing compounds are rigid and adopt a twin-chair conformation. researchgate.net
Table 2: Synthetic Methodologies for Thia-, Aza-, and Phospha-Bicyclo[3.3.1]nonanol Analogs
| Target Compound Class | Starting Material(s) | Key Reagents/Conditions | Research Finding | Reference(s) |
|---|---|---|---|---|
| 3-Thia-7-azabicyclo[3.3.1]nonan-9-ol derivatives | 4-Thianone, Aldehyde, Primary amine | Mannich-type condensation, then Grignard reagent | A Mannich reaction builds the bicyclic ketone, which is then converted to the tertiary alcohol. | tandfonline.comontosight.ai |
| 2-Azabicyclo[3.3.1]nonan-7α-ol | Cyclohex-3-ene-1-carbaldehyde | Methylamine | A facile, high-yield synthesis from a simple starting material. | rsc.org |
| 9-Azabicyclo[3.3.1]nonan-3-ol | Glutaraldehyde, Benzylamine, Acetone dicarboxylic acid | Robinson-Schöpf condensation, then NaBH₄ or H₂/Catalyst | A classic condensation followed by reduction provides access to the key alcohol intermediate. | orgsyn.orggoogle.com |
| 2-Phosphathis compound-oxide | Limonene, PH₃ | Radical initiator; then oxidation | Radical hydrophosphanylation of limonene followed by oxidation yields the target compound. | researchgate.net |
| 3-Aza-7-phosphabicyclo[3.3.1]nonan-9-one | Phosphorinanone, Primary amine, Formaldehyde | Mannich reaction | The Mannich reaction is effective for synthesizing mixed PN-heterocyclic ketones. | researchgate.net |
Conformational Analysis and Stereochemistry of Bicyclo 3.3.1 Nonan 2 Ol
Intrinsic Conformational Preferences of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane system, which forms the foundation of bicyclo[3.3.1]nonan-2-ol, is a conformationally dynamic structure. mdpi.com Its chemistry and reactivity are deeply intertwined with its three-dimensional shape. rsc.org Unlike more rigid bicyclic systems, it can exist in several conformations, the relative stabilities of which are dictated by a delicate balance of steric and electronic factors. rsc.orgnih.gov
Chair-Chair (CC), Boat-Chair (BC), and Twisted Twin-Boat (BB) Conformations
The bicyclo[3.3.1]nonane skeleton can adopt three primary conformations: the twin-chair (CC), the boat-chair (BC), and the twisted twin-boat (BB). rsc.orgnih.gov
Chair-Chair (CC) Conformation: This conformation, which possesses C₂ᵥ symmetry, is generally the most stable and predominant form for the unsubstituted hydrocarbon. rsc.orgnih.gov In this arrangement, both six-membered rings adopt a chair shape. However, this conformation is not without strain; a significant non-bonded interaction exists between the endo-hydrogen atoms at the C3 and C7 positions. rsc.org This repulsive interaction can lead to a flattening of the chair rings. rsc.orgcdnsciencepub.com
Boat-Chair (BC) Conformation: The boat-chair conformer has Cₛ symmetry and is typically higher in energy than the CC form for the parent hydrocarbon. rsc.orgnih.gov In this arrangement, one ring maintains a chair conformation while the other flips to a boat shape. The energy difference between the CC and BC conformers is relatively small, and theoretical calculations have estimated the population of the BC conformer to be between 0.9–2.4% at low temperatures. rsc.org
Twisted Twin-Boat (BB) Conformation: This conformation, with C₂ symmetry, involves both rings adopting a boat or twist-boat form. rsc.org The BB conformer is generally considered the least stable due to significant destabilizing steric factors, and its existence in a detectable amount is often ruled out. rsc.orgnih.gov
| Conformation | Symmetry | Description | Relative Stability (Unsubstituted) |
|---|---|---|---|
| Chair-Chair (CC) | C₂ᵥ | Both six-membered rings are in a chair form. rsc.orgnih.gov | Most Stable |
| Boat-Chair (BC) | Cₛ | One ring is in a chair form, the other is in a boat form. rsc.orgnih.gov | Less stable than CC; higher in energy. rsc.org |
| Twisted Twin-Boat (BB) | C₂ | Both six-membered rings are in a boat or twist-boat form. rsc.org | Least Stable; often undetectable. rsc.orgnih.gov |
Impact of Transannular Interactions on Conformation
Transannular interactions, or through-space interactions between non-adjacent atoms, play a crucial role in determining the preferred conformation of the bicyclo[3.3.1]nonane skeleton. mdpi.comrsc.org The most cited example is the steric repulsion between the endo-hydrogens at C3 and C7 in the CC conformation. rsc.orgcdnsciencepub.com This interaction forces the two chair rings to flatten, increasing the C3-C7 distance to relieve strain. In the parent hydrocarbon, this distance is approximately 3.004 Å. cdnsciencepub.com
In substituted derivatives, particularly those with heteroatoms, other transannular interactions can become dominant. For instance, in certain 3,7-disubstituted systems, lone pair-lone pair (lp-lp) repulsion can destabilize the CC conformer, favoring the BC form. rsc.orgnih.gov This phenomenon, known as the "Hockey Sticks" effect, is prominent in compounds like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, which are rich in their BC conformers. rsc.orgnih.gov Conversely, stabilizing interactions, such as improper C–H⋯S hydrogen bonds, can favor the CC conformer even when repulsive forces are present. nih.gov
Stereochemical Characterization of this compound Isomers
The introduction of a hydroxyl group at the C2 position creates two diastereomers, designated as exo and endo. The stereochemistry of these isomers and the influence of other substituents significantly affect the conformational equilibrium of the bicyclic system.
Exo/Endo Isomerism and Stereoelectronic Effects
The terms exo and endo describe the relative orientation of the hydroxyl group. In this compound, the exo-isomer has the hydroxyl group pointing away from the C9 methylene (B1212753) bridge, while the endo-isomer has the hydroxyl group oriented towards it.
The synthesis of these isomers, often starting from bicyclo[3.3.1]nonan-2-one, typically yields a mixture of the two epimers. The reaction of the ketone with a bulky nucleophile like a Grignard reagent, such as methylmagnesium iodide, results in preferential axial attack, leading to a high predominance of the exo-alcohol (with an equatorial hydroxy group). rsc.orgrsc.org For example, the reaction with methylmagnesium iodide produces a 19:1 mixture of exo-2-methylthis compound and its endo-epimer. rsc.org This high propensity for axial attack is thought to be due to a flattening of the bicyclo[3.3.1]nonan-2-one skeleton. rsc.org
Stereoelectronic effects, such as stabilizing orbital interactions, also play a role. In hetero-analogues like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing LP-N–C–S interactions favor the CC conformer over the BC form. rsc.orgnih.gov Similar through-bond stereoelectronic effects can influence the reactivity and stability of isomers in the parent carbocyclic system. acs.org
Influence of Substituents on Ring Conformations
While the unsubstituted bicyclo[3.3.1]nonane prefers a CC conformation, the introduction of substituents can shift this preference towards a BC or even a BB conformation. capes.gov.br
Bulky substituents at the endo positions of C3 and/or C7 can exacerbate the transannular steric strain, making the CC conformation less favorable. For instance, the 3α,7α-dimethylbicyclo[3.3.1]nonane exists as an interconverting mixture of chair-boat (CB) and twin-boat (BB) conformations, while the 3β,7β-dimethyl derivative predominantly adopts the CC conformation. capes.gov.br
The introduction of sp²-hybridized atoms into the rings can also have a profound effect. In one study, a bicyclo[3.3.1]nonane derivative with a ketone at C3 and bulky methyl groups at C7 was found to adopt a chair-boat structure to alleviate steric strain. cdnsciencepub.com Similarly, domino Michael-aldol annulations used to create substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones can result in boat-chair conformations, particularly when derived from 2,4,4-trimethylcyclohexane-1,3-dione. rsc.org
Heteroatoms within the bicyclic framework also strongly influence conformation. In a study of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives, the ketone was found to exist as a chair-boat conformer in the solid state, whereas its Wolff-Kishner reduction product adopted a chair-chair conformation. nih.gov
| Compound | Substituent(s) | Predominant Conformation | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonane | None | Chair-Chair (CC) | rsc.orgrsc.org |
| 3β,7β-Dimethylbicyclo[3.3.1]nonane | 3β-Me, 7β-Me (exo) | Chair-Chair (CC) | capes.gov.br |
| 3α,7α-Dimethylbicyclo[3.3.1]nonane | 3α-Me, 7α-Me (endo) | Chair-Boat (CB) ⇌ Twin-Boat (BB) | capes.gov.br |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | N-benzyl, S at C3, C9=O | Chair-Boat (CB) | nih.gov |
| 7,7-dimethylbicyclo[3.3.1]nonan-3-one | C3=O, 7,7-di-Me | Chair-Boat (CB) | cdnsciencepub.com |
Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools for investigating the complex potential energy surface of bicyclo[3.3.1]nonane and its derivatives. Methods such as molecular mechanics (force field) and quantum mechanical (ab initio) calculations are widely used to predict the geometries, relative energies, and interconversion barriers of the different conformers. rsc.orgresearchgate.net
Force-field calculations, using programs like MM1 and MM2, have been successfully applied to reproduce experimental results, such as X-ray crystal structures, and to calculate the distribution of products in reactions involving bicyclo[3.3.1]nonane intermediates. rsc.org These methods have confirmed that the twin-chair conformation is in a deep energy well for the parent hydrocarbon and that the boat-chair and twin-boat conformations are more strained by approximately 2.5 and 5.7 kcal/mol, respectively. rsc.org
Higher-level ab initio and Density Functional Theory (DFT) calculations provide more accurate energy values and can elucidate subtle electronic effects. researchgate.net Such calculations have confirmed that the 'double chair' (CC) conformer is the most stable for the parent bicyclo[3.3.1]nonane and its aza-derivatives. researchgate.net Computational studies have also been instrumental in understanding reaction mechanisms, such as the palladium-hydride-promoted isomerization of di(exo)methylenes on a bicyclo[3.3.1]nonane core, revealing that the thermodynamic stability of the products, influenced by transannular interactions, dictates the outcome. nih.gov These theoretical approaches are essential for interpreting experimental data and for predicting the conformational behavior of novel derivatives. rsc.org
Molecular Mechanics (MM) and Force Field Calculations
Molecular mechanics (MM) and force field calculations are powerful computational tools for assessing the conformational preferences of molecules. nih.govrsc.org These methods approximate the potential energy of a molecule as a function of its geometry, allowing for the rapid calculation of relative energies for different conformers.
| Conformer | Calculated Relative Energy (kcal/mol) |
|---|---|
| Twin-Chair (CC) | 0.0 |
| Boat-Chair (BC) | 2.7 - 3.5 |
| Twin-Boat (BB) | > 5.0 |
Note: The exact energy values can vary depending on the specific force field used in the calculation. The data presented is a general representation based on available literature.
Molecular Dynamics (MD) Simulations in Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.govdal.ca This allows for the exploration of the conformational landscape over time, revealing not only the stable conformers but also the pathways and energy barriers for interconversion between them. nih.govdal.ca
For this compound, MD simulations can be used to study the equilibrium between the CC and BC conformations in different environments, such as in the gas phase or in various solvents. nih.govdal.ca By simulating the system at different temperatures, it is possible to observe conformational transitions and calculate thermodynamic properties like the free energy difference between states. These simulations can also shed light on the role of intramolecular hydrogen bonding, where the hydroxyl group acts as a donor and another part of the molecule acts as an acceptor, in stabilizing specific conformations.
Quantum Chemical Calculations for Energetic Profiles
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, offer a more rigorous approach to determining the energetic profiles of molecular conformations. researchgate.net These methods solve the Schrödinger equation to provide highly accurate energies and electronic structures.
For this compound, quantum chemical calculations can be used to precisely determine the relative energies of the CC and BC conformers for both the endo and exo isomers. researchgate.net These calculations can also map out the potential energy surface for the interconversion between these forms, identifying the transition state structures and calculating the activation energies for the conformational changes. Such detailed energetic information is crucial for a complete understanding of the molecule's stereodynamics. For the related bicyclo[3.3.1]nonan-9-one, the free energy difference between the twin-chair and boat-chair conformations is calculated to be about 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol. researchgate.net
Experimental Techniques for Conformational Elucidation
X-ray Crystallography for Solid-State Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. oregonstate.eduresearchgate.net By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
Several derivatives of bicyclo[3.3.1]nonane have been studied using X-ray crystallography, providing valuable insights into their solid-state conformations. researchgate.netacs.orgiucr.org For this compound, a crystallographic study would reveal the preferred conformation (CC or BC) in the crystalline phase and the exact bond lengths, bond angles, and torsion angles that define its geometry. It would also show the orientation of the hydroxyl group and any intermolecular hydrogen bonding interactions that dictate the crystal packing. For example, the crystal structure of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol revealed a chair-chair conformation stabilized by water and ethanol (B145695) molecules. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| C1-C9-C5 Angle (°) | 115.2 |
| H(C3)···H(C7) Distance (Å) | 2.04 |
Note: This data is illustrative and based on a representative bicyclo[3.3.1]nonane structure. The actual data for this compound may differ.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Solution-State Stereodynamics
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational changes in solution. nih.govgla.ac.uk When a molecule is undergoing rapid interconversion between two or more conformations, the NMR signals can be broadened or averaged. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic parameters (activation energy, rate constant) for the conformational exchange process. pageplace.de
In the context of this compound, DNMR can be used to investigate the equilibrium between the CC and BC conformers in solution. nih.govgla.ac.uk At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is raised, these signals will broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to ring inversion. Theoretical calculations and LIS investigations on the parent bicyclo[3.3.1]nonane have suggested a small population (0.9–2.4%) of the BC conformer at -165 °C. rsc.org
Spectroscopic Probes and Lanthanide Induced Shift Studies
Spectroscopic probes, particularly the use of lanthanide shift reagents (LSRs) in NMR spectroscopy, provide another valuable tool for elucidating the conformation of molecules in solution. nih.govgla.ac.uk LSRs are paramagnetic lanthanide complexes that can coordinate to functional groups, such as the hydroxyl group in this compound. This coordination induces large changes (shifts) in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the proton.
By analyzing the lanthanide-induced shifts (LIS) for various protons in this compound, it is possible to deduce the average solution-state conformation. nih.govgla.ac.uk The observed shifts can be compared with theoretical shifts calculated for different possible conformations (e.g., CC and BC), allowing for the determination of the conformational equilibrium. For the related bicyclo[3.3.1]nonan-9-one, LIS studies indicated that the boat-chair conformation constitutes about 22% of the conformational mixture. researchgate.net This technique is particularly useful for quantifying the populations of different conformers in solution when they are in rapid equilibrium.
Reaction Mechanisms and Chemical Transformations of Bicyclo 3.3.1 Nonan 2 Ol
Oxidation and Reduction Chemistry of the Hydroxyl Group in Bicyclo[3.3.1]nonan-2-ol
The hydroxyl group of this compound can be readily oxidized to the corresponding ketone, Bicyclo[3.3.1]nonan-2-one. This transformation is a fundamental reaction in organic synthesis, enabling the introduction of a carbonyl group which can then be used for further functionalization. Various oxidizing agents can be employed for this purpose.
Conversely, the reduction of Bicyclo[3.3.1]nonan-2-one derivatives can lead to the formation of this compound. For instance, the reduction of Bicyclo[3.3.1]nonane-2,8-dione and its homologues using baker's yeast yields (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one and its corresponding higher homologues with high enantiomeric excess (ca. 97%) and in good yields (72-86%). nih.gov Similarly, the reduction of Bicyclo[3.3.1]nonane-2,6-dione with sodium borohydride (B1222165) in methanol (B129727) produces a mixture of the epimeric Bicyclo[3.3.1]nonane-2,6-diols. researchgate.net
The biotransformation of (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate can proceed through hydrolysis to the corresponding monoacetate or diol, which can then be oxidized to 6-acetoxybicyclo[3.3.1]nonan-2-one or 6-hydroxybicyclo[3.3.1]nonan-2-one and subsequently to bicyclo[3.3.1]nonane-2,6-dione. tandfonline.com
Dehydration Reactions and Olefin Formation in this compound Systems
The dehydration of this compound and its derivatives leads to the formation of olefins, primarily Bicyclo[3.3.1]non-2-ene. Heating exo-Bicyclo[3.3.1]nonan-2-ol in hexamethylphosphoric triamide (HMPT) results in the formation of Bicyclo[3.3.1]non-2-ene in 43% yield, while the endo-isomer gives the same olefin in 28% yield. oup.com Dehydration of a mixture of Bicyclo[3.3.1]nonane-2,6-diol epimers with sulfuric acid yields a mixture of products including Bicyclo[3.3.1]nona-2,6-diene and Bicyclo[3.3.1]nona-2,7-diene. researchgate.net
Transannular Reactions within the Bicyclo[3.3.1]nonane Scaffold
The unique geometry of the Bicyclo[3.3.1]nonane system, which contains a conformationally restricted cyclooctane (B165968) ring, makes it prone to transannular reactions. oregonstate.edu These reactions involve the formation of a bond between non-adjacent atoms on opposite sides of the ring.
Electroreductive Transannular Cyclizations
Electroreductive methods have been employed to induce transannular cyclizations in bicyclo[3.3.1]nonane systems. A notable example is the non-mediated electroreduction of 7-methylenebicyclo[3.3.1]nonan-3-one. This reaction results in a competitive transannular cyclization, yielding 7-methyltricyclo[3.3.1.0³,⁷]nonan-3-ol and 1-adamantanol. oup.comoup.com The regioselectivity of this reaction is temperature-dependent, suggesting a competition between kinetic and thermodynamic control in the cyclization of the intermediate ketyl radical anion. oup.comoup.com The activation parameters for the competing 5-exo and 6-endo cyclizations have been determined. oup.com
Cationic Rearrangements in Bridged Bicyclic Systems
Cationic rearrangements are also prevalent in the bicyclo[3.3.1]nonane system, often leading to the formation of adamantane (B196018) derivatives or other rearranged products. The solvolysis of 7β-methylbicyclo[3.3.1]non-3β-yl tosylate is accompanied by a significant 1,5-transannular hydride shift. oup.com The mechanism of this shift, whether it is a stepwise process involving an ion-pair intermediate or a concerted process with σ(C-H) participation, has been a subject of investigation. oup.com The extent of the hydride shift can be influenced by the solvent. oup.com
Functionalization and Derivatization at Bridgehead and Bridgehead-Adjacent Positions
The bridgehead and adjacent positions of the Bicyclo[3.3.1]nonane skeleton can be functionalized, although these reactions are often influenced by the rigid conformational nature of the ring system.
Studies on Bridgehead Acidity and Deuteration
The acidity of the bridgehead protons in bicyclo[3.3.1]nonan-2-one derivatives has been studied through hydrogen-deuterium exchange reactions. capes.gov.brosti.gov In general, the bridgehead proton is not readily exchanged under mild basic conditions. capes.gov.brosti.gov However, in a bicyclo[3.3.1]nonan-2-one derivative where the cyclohexanone (B45756) ring is locked in a boat conformation, a facile deuteration at the bridgehead position is observed. capes.gov.brosti.gov This enhanced acidity is attributed to the specific conformation of the ring. capes.gov.brosti.gov
Selective Functionalization Strategies
The selective functionalization of the Bicyclo[3.3.1]nonane skeleton is crucial for the synthesis of complex molecular architectures. Various strategies have been developed to achieve regioselective and stereoselective transformations.
One common approach involves the annulation of cyclohexanone derivatives. researchgate.net For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonane structures with a ketone functionality at the bridgehead position. rsc.org Similarly, tandem Michael addition-intramolecular aldol-type condensations of diketones are effective for constructing the bicyclo[3.3.1]nonenone core. nih.govrsc.org
Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives. Modularly designed organocatalysts, self-assembled from cinchona alkaloid derivatives and amino acids, have been successfully employed in domino reactions to produce highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereo- and enantioselectivity. nih.govresearchgate.net These reactions often proceed through a cascade of Michael additions and hemiacetalization, demonstrating the precise control achievable with these catalysts. nih.govresearchgate.net
Biocatalysis offers another avenue for selective functionalization. The enzymatic hydrolysis of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate using vegetables like carrots and parsnips has been shown to produce enantiomerically enriched monoacetates. tandfonline.com This highlights the potential of biocatalytic methods for achieving stereoselectivity in the functionalization of the bicyclo[3.3.1]nonane framework.
The following table summarizes selected selective functionalization reactions of bicyclo[3.3.1]nonane derivatives:
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| Annulation | Cyclohexanone and α,β-unsaturated aldehyde/ketone | - | Bicyclo[3.3.1]nonane with bridgehead ketone | Forms bicyclic core with ketone at the bridgehead. rsc.org |
| Tandem Michael-Aldol | Diketone and methyl acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | Efficient construction of the bicyclic core. nih.govrsc.org |
| Organocatalytic Domino Reaction | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (MDOs) | 3-Oxabicyclo[3.3.1]nonan-2-one derivatives | High diastereo- and enantioselectivity. nih.govresearchgate.net |
| Biocatalytic Hydrolysis | Racemic bicyclo[3.3.1]nonane-2,6-diol diacetate | Carrot or parsnip roots | Enantiomerically enriched bicyclo[3.3.1]nonane-2,6-diol monoacetate | Stereoselective enzymatic hydrolysis. tandfonline.com |
Mechanistic Investigations of Complex Annulation and Cascade Reactions
Understanding the mechanisms of complex annulation and cascade reactions is essential for optimizing reaction conditions and designing new synthetic routes. These investigations often involve a combination of experimental and theoretical approaches.
The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. In the context of bicyclo[3.3.1]nonane synthesis, intermediates such as cyclooctanone (B32682) derivatives have been identified in reactions leading to the bicyclic core. rsc.org For instance, in a rhenium-catalyzed reaction, a cyclooctanone intermediate is formed which then undergoes an intramolecular condensation to yield a bicyclo[3.3.1]nonane-dione. rsc.org
In situ spectroscopic techniques are invaluable for studying transient species that cannot be easily isolated. While specific in situ spectroscopic studies on this compound reactions are not extensively detailed in the provided search results, the general application of these techniques in organic chemistry suggests their utility in elucidating the reaction pathways of complex transformations involving this compound.
Theoretical calculations, particularly Density Functional Theory (DFT), play a crucial role in understanding the conformational preferences and reaction pathways of bicyclo[3.3.1]nonane systems. acs.orgresearchgate.netresearchgate.net DFT studies have been used to investigate the relative energies of different conformers (chair-chair, boat-chair, and boat-boat) of the bicyclo[3.3.1]nonane skeleton and its derivatives. researchgate.netresearchgate.net These calculations help in predicting the most stable conformations and how substituents influence the conformational equilibrium.
For example, DFT calculations have been employed to study the chiroptical properties of bicyclo[3.3.1]nonane derivatives and to determine their absolute configurations by comparing calculated and experimental circular dichroism spectra. acs.orgmdpi.com Furthermore, theoretical modeling has been used to investigate the transition states of reactions, providing insights into the activation barriers and the feasibility of different reaction pathways. iucr.org In the study of a domino reaction leading to 3-oxabicyclo[3.3.1]nonan-2-ones, a plausible reaction mechanism involving the formation of an enamine intermediate was proposed based on the stereochemical outcome and supported by theoretical considerations. nih.gov
The following table highlights key findings from theoretical modeling of bicyclo[3.3.1]nonane systems:
| Study Focus | Method | Key Findings |
| Conformational Analysis | Ab initio and DFT | The twin-chair (CC) conformation is generally the most stable for bicyclo[3.3.1]nonan-9-one, with a small energy difference to the boat-chair (BC) conformer. researchgate.net |
| Chiroptical Properties | TD-DFT | Calculations of circular dichroism spectra allow for the determination of absolute configurations of bicyclo[3.3.1]nonane diones. acs.org |
| Reaction Mechanism | - | A proposed mechanism for a domino reaction involves the formation of an enamine intermediate, which rationalizes the observed stereoselectivity. nih.gov |
| Electronic Structure | DFT (B3LYP/6-31G(d,p)) | Analysis of HOMO and LUMO energies provides insights into the electronic properties and reactivity of functionalized bicyclo[3.3.1]nonanes. iucr.org |
Synthesis of Structurally Modified Bicyclo 3.3.1 Nonane Derivatives from Bicyclo 3.3.1 Nonan 2 Ol
Introduction of Diverse Substituents to the Bicyclic Framework
The modification of the bicyclo[3.3.1]nonane skeleton through the introduction of various functional groups is a key strategy for creating novel molecules with potentially interesting chemical and biological properties. Starting from bicyclo[3.3.1]nonan-2-ol, various substituents can be incorporated onto the bicyclic framework.
Halogenation and Fluorination of Bicyclo[3.3.1]nonanols
The introduction of halogen atoms, particularly fluorine, into the bicyclo[3.3.1]nonane structure can significantly alter its properties. A study focused on the synthesis of monofluorobicyclo[3.3.1]nonane derivatives demonstrated the ability to achieve high stereoselectivity and chemoselective introduction of fluorine. ucl.ac.uk This was accomplished through the functionalization of bicyclic ketols, which were synthesized via a one-pot Michael-aldol annulation of substituted 1,3-cyclohexanediones with enals. ucl.ac.uk This methodology provides a reliable route to a variety of polysubstituted bicyclo[3.3.1]nonane derivatives, which can then be subjected to fluorination. ucl.ac.uk
Alkylation and Arylation Strategies
Alkylation and arylation reactions provide a means to introduce carbon-based substituents onto the bicyclo[3.3.1]nonane framework. An intramolecular alkylation reaction has been utilized to construct the bicyclo[3.3.1]nonane core itself, highlighting the utility of this bond-forming strategy within this chemical space. researchgate.net For instance, the synthesis of the bicyclo[3.3.1]nonane core of clusianone was achieved using a hindered TMS enol ether of 2,6-diprenyl cyclohexanone (B45756). researchgate.net Furthermore, a highly efficient tetraalkylation of commercially available starting materials has been developed to synthesize the core of rugulosone. escholarship.org
Bridgehead arylation represents a direct method for introducing aryl groups at the sterically hindered bridgehead positions of the bicyclo[3.3.1]nonane system. acs.org This approach has been explored in the context of synthesizing advanced intermediates for C-20 diterpene alkaloids. acs.org For example, 3-methyl-9-(4-methoxyphenylethyl)-3-azabicyclo[3.3.1]nonan-9-ol was prepared as a potential precursor to phenanthrene (B1679779) derivatives. acs.org
Preparation of Oxygenated and Carbonyl Derivatives
The oxidation of the hydroxyl group in this compound and other related transformations provide access to a variety of ketones, polyketones, and their derivatives, which are important synthetic intermediates.
Bicyclo[3.3.1]nonanones and Polyketones
The oxidation of this compound yields the corresponding bicyclo[3.3.1]nonan-2-one. oregonstate.edu A variety of substituted bicyclo[3.3.1]nonanones have been synthesized and structurally characterized. iucr.orgdoaj.orgnih.gov For example, a series of novel bicyclo[3.3.1]nonanones, including 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione and 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol, have been prepared and studied. iucr.orgdoaj.orgnih.gov The synthesis of bicyclo[3.3.1]nonane-2,6,9-trione has been accomplished from cyclohexane-1,3-dione through multiple routes, including one involving a Michael addition and intermolecular C-acylation with a high total yield of 83%. sioc-journal.cn
The bicyclo[3.3.1]nonane framework is a core structure in polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products with significant biological activity. nih.gov Synthetic efforts towards these complex molecules often involve the construction of highly functionalized bicyclo[3.3.1]nonane intermediates.
Ketals and Enols of Bicyclo[3.3.1]nonane Systems
Ketals and enols are valuable derivatives of bicyclo[3.3.1]nonanones, often used as protecting groups or as reactive intermediates in further synthetic transformations. For instance, 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol has been synthesized from 4-hydroxybicyclo[3.3.1]non-3-ene-2,9-dione. nih.gov The formation of bicyclic ketals can also be achieved through asymmetric cascade reactions. rsc.org A one-pot synthesis of enantioselective [3.3.1] bicyclic ketals from 2-hydroxyphenylboronic acid and an enone has been reported. rsc.org
Formation of Fused and Cage Systems from this compound Precursors
The rigid bicyclo[3.3.1]nonane framework serves as an excellent scaffold for the construction of more complex polycyclic architectures, including fused and cage compounds. The functional groups introduced from this compound can be elaborated to form additional rings.
For example, the synthesis of indole (B1671886) derivatives fused with the bicyclo[3.3.1]nonane framework has been described. researchgate.net Specifically, the molecular structures of oxime 6-oxo-indolo[2,3-b]-bicyclo[3.3.1]non-2-en and its 5-methoxy derivative have been determined by X-ray crystallography. researchgate.net These compounds adopt a half-chair–chair conformation. researchgate.net
Furthermore, the bicyclo[3.3.1]nonane skeleton is a precursor for the synthesis of adamantanes, which are cage-like tricyclic hydrocarbons. Trifluoromethanesulfonic acid can facilitate the formation of the adamantanone core from 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one. escholarship.org The resulting adamantyl cation can then be trapped with various nucleophiles to generate tetrasubstituted adamantanones. escholarship.org
Construction of Adamantane (B196018) and Protoadamantane (B92536) Skeletons
The adamantane skeleton, a diamondoid hydrocarbon, and its biosynthetic precursor, protoadamantane, are significant synthetic targets due to their unique structural, physical, and biological properties. The bicyclo[3.3.1]nonane framework is a key precursor for accessing these cage-like structures, typically through transannular cyclization reactions.
Acid-catalyzed cyclizations of substituted bicyclo[3.3.1]nonane derivatives are a common strategy for forming the adamantane core. For instance, derivatives such as 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one can undergo an acid-promoted cyclization to form an adamantyl cation, which can then be trapped by various nucleophiles to yield highly substituted adamantanones. ucla.edunih.gov This approach highlights the propensity of the bicyclo[3.3.1]nonane system to undergo ring closure to the thermodynamically stable adamantane framework.
The solvolysis of this compound derivatives, such as the corresponding tosylates, also provides a pathway to adamantane and protoadamantane skeletons. The departure of a good leaving group from the C-2 position can generate a carbocation, which can then be attacked by a suitably positioned nucleophilic carbon atom within the bicyclic system, leading to the formation of a new carbon-carbon bond and the third ring of the adamantane or protoadamantane structure.
The protoadamantane skeleton can be synthesized from bicyclo[3.3.1]nonane precursors and can subsequently be rearranged to the more stable adamantane framework. dntb.gov.ua For example, 7-methylenebicyclo[3.3.1]nonan-3-one has been utilized as a starting material for the synthesis of protoadamantane derivatives. Furthermore, the interconversion between protoadamantane and adamantane derivatives is a well-established process, often proceeding through carbocationic intermediates that can be generated from bicyclo[3.3.1]nonane precursors. mdpi.com
Table 1: Synthesis of Adamantane and Protoadamantane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid, Nucleophile (e.g., anisole) | Substituted adamantanone | Varies |
| Adamantan-1-ol | Lead tetraacetate, Iodine, then KOH | Protoadamantanone (via endo-7-Iodomethylbicyclo[3.3.1]nonan-3-one) | 71-82% |
| 7-Methylenebicyclo[3.3.1]nonan-3-one | Various | Protoadamantane derivatives | Varies |
Synthesis of Tricyclic Compounds
Beyond adamantane and protoadamantane, this compound and its derivatives are valuable precursors for the synthesis of other unique tricyclic frameworks. Intramolecular cyclization reactions are the key strategy, where the hydroxyl group at C-2 is typically converted into a good leaving group to facilitate the formation of the third ring.
One notable example is the synthesis of brexane (tricyclo[4.3.0.03,7]nonane). Derivatives of bicyclo[3.3.1]nonane-2,6-dione have been successfully converted into the brexane skeleton. nih.govresearchgate.net This transformation underscores the utility of the bicyclo[3.3.1]nonane system in constructing other bridged tricyclic structures. The synthesis often involves creating a reactive center at one position of the bicyclic system that can undergo an intramolecular reaction with another part of the ring. For instance, the intramolecular alkylation of a keto mesylate derived from a bicyclo[3.3.1]nonane precursor has been shown to yield brexan-2-one.
The general strategy involves the functionalization of the bicyclo[3.3.1]nonane skeleton at two positions, one of which is the C-2 hydroxyl group. This hydroxyl group can be converted to a tosylate or mesylate, making it an excellent leaving group. The other functional group is chosen to be a nucleophile or a group that can be converted into a nucleophile. The subsequent intramolecular reaction, often base-catalyzed, leads to the formation of the new carbocyclic ring.
The versatility of this approach allows for the synthesis of a variety of tricyclic compounds with different ring sizes and substitution patterns, depending on the nature and position of the reacting functional groups on the initial bicyclo[3.3.1]nonane framework. rsc.orgnih.gov
Table 2: Synthesis of Other Tricyclic Compounds from Bicyclo[3.3.1]nonane Derivatives
| Starting Material | Key Transformation | Product |
|---|---|---|
| (+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione | Multi-step synthesis | Brexane (tricyclo[4.3.0.03,7]nonane) derivatives |
| Bicyclic keto mesylate (from bicyclo[3.3.1]nonane precursor) | Intramolecular alkylation | Brexan-2-one |
| Bicyclo[3.3.1]nonane derivatives with appropriate functionalization | Intramolecular cyclization | Various tricyclic skeletons |
Advanced Spectroscopic and Diffraction Methods for Structural Elucidation of Bicyclo 3.3.1 Nonan 2 Ol
The definitive structural and stereochemical characterization of bicyclic compounds like Bicyclo[3.3.1]nonan-2-ol relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the molecular framework, connectivity, and three-dimensional arrangement of atoms, which are crucial for understanding the molecule's properties and reactivity.
Applications of Bicyclo 3.3.1 Nonan 2 Ol As a Synthetic Intermediate
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and stereochemically defined structure of bicyclo[3.3.1]nonan-2-ol and its derivatives make them exceptional building blocks in asymmetric synthesis. This allows for the precise construction of stereocenters in complex target molecules, a critical aspect in the synthesis of many biologically active compounds.
The bicyclo[3.3.1]nonane framework is a key precursor for synthesizing piperidine (B6355638) rings, which are core structures in many alkaloids. An enantiodivergent synthesis approach, starting from a bicyclo[3.3.1]nonane derivative, has been successfully employed to create enantiomerically pure cis,cis-2,6-disubstituted piperidin-3-ols. rsc.orgelsevierpure.com These piperidinols are versatile chiral building blocks. Their utility has been demonstrated in the total synthesis of alkaloids such as (-)-cassine and (+)-spectaline. rsc.orgelsevierpure.com Furthermore, indole (B1671886) alkaloids that incorporate an azabicyclo[3.3.1]nonane skeleton are recognized for their significant potential as drug candidates with anticancer, antimalarial, and anti-inflammatory properties. rsc.org
The bicyclo[3.3.1]nonane skeleton is the central structural motif in a large family of biologically active natural products known as the Polyprenylated Polycyclic Acylphloroglucinols (PPAPs). nih.govnih.gov These compounds, which include notable examples like the antidepressant hyperforin (B191548) and the potential anticancer agent garcinol, feature a complex bicyclo[3.3.1]nonane-2,4,9-trione core. nih.govcolab.ws Synthetic strategies often focus on the construction of this core, which is then elaborated to produce various PPAPs. nih.gov The synthesis of the bicyclic core of nemorosone (B1218680) and clusianone, for instance, has been achieved through an intramolecular iodonium (B1229267) capture strategy. rsc.org
The table below summarizes several PPAPs whose syntheses rely on the bicyclo[3.3.1]nonane framework.
| Natural Product | Biological Activity/Significance | Reference |
| Hyperpapuanone | Antifungal, Antibacterial | colab.ws |
| Hyperibone L | Cytotoxic | colab.ws |
| epi-Clusianone | Antiviral, Cytotoxic | colab.ws |
| Oblongifolin A | Antileukemic | colab.ws |
| Hyperforin | Antidepressant | nih.gov |
| Garcinol | Anticancer, Antioxidant, Anti-inflammatory | nih.gov |
Beyond PPAPs, the bicyclo[3.3.1]nonane framework is also a valuable intermediate in the synthesis of terpenoids. For example, the terpene carvone (B1668592) can be used as a starting material to construct bicyclo[3.3.1]nonane systems. rsc.orgnih.gov Additionally, efforts toward the total synthesis of the terpene xishacorene B have involved strategies to forge the [3.3.1]bicyclic core. escholarship.org
Precursor for Diverse Polycyclic and Cage Scaffolds
The unique conformational properties of the bicyclo[3.3.1]nonane system make it an ideal starting point for the synthesis of more complex, sterically congested polycyclic and cage-like molecules. Transannular cyclizations and other rearrangement reactions can be employed to convert the bicyclo[3.3.1]nonane skeleton into intricate three-dimensional structures.
Bicyclo[3.3.1]nonane derivatives are common and effective precursors for the synthesis of adamantane (B196018) and its substituted analogues. mdpi.com The adamantane core can be formed from 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one through a trifluoromethanesulfonic acid-facilitated cyclization. escholarship.org This process generates an adamantyl cation that can be trapped by various nucleophiles, allowing for the creation of a wide array of tetrasubstituted adamantanones. escholarship.orgucla.edu This method provides an efficient route to highly substituted adamantanes, which are of interest in medicinal chemistry for treating conditions like neurodegenerative diseases and viral infections. escholarship.org For instance, the adamantane core of Plukenetione A, a type of PPAP, is constructed via the acid-catalyzed cyclization of a bicyclo[3.3.1]nonane precursor. mdpi.comresearchgate.net
The versatility of the bicyclo[3.3.1]nonane scaffold extends to the synthesis of a variety of other bridged polycyclic systems. rsc.org Tandem reactions, such as Michael additions followed by aldol (B89426) condensations, can be used to construct complex frameworks from simpler bicyclic precursors. rsc.orgnih.gov Examples of such systems derived from bicyclo[3.3.1]nonane intermediates include:
Bridged polycyclic quinolino/isoquinolinooxazocines: Synthesized via tandem dinucleophilic addition of naphthalenols to quinolinium salts. rsc.org
2,8-Dioxabicyclo[3.3.1]nonanes: Formed through reactions involving benzopyrylium salts. rsc.org
Azabicyclo[3.3.1]nonanes: These hetero-bicyclic compounds are important in various biologically active natural products. rsc.org
Utilizing the Three-Dimensionality of Bicyclo[3.3.1]nonane Systems for Chemical Space Exploration
The well-defined, rigid, and three-dimensional (sp³-rich) nature of the bicyclo[3.3.1]nonane skeleton is a significant asset in modern drug discovery. researchgate.netucl.ac.uk As pharmaceutical research moves away from flat, aromatic molecules, scaffolds like bicyclo[3.3.1]nonane offer access to new regions of chemical space. ucl.ac.uknih.gov This structural complexity allows for the precise spatial arrangement of substituents, which can lead to more specific and effective interactions with biological targets like proteins. ucl.ac.uk
The synthesis of libraries of sp³-rich compounds based on the bicyclo[3.3.1]nonane framework is a key strategy in this area. researchgate.netnih.gov For example, chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized and used to create compound libraries for biological screening. nih.gov These efforts have led to the discovery of novel inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy. researchgate.netnih.gov The structure-activity relationship studies revealed that the hydrophobic functional groups and a carboxylic acid moiety on the bicyclo[3.3.1]nonanol are important for their inhibitory activities. researchgate.net
The table below highlights key aspects of utilizing the bicyclo[3.3.1]nonane scaffold for chemical space exploration.
| Feature | Significance in Chemical Space Exploration | Reference |
| sp³-Rich Scaffold | Provides three-dimensional structural diversity, moving away from flat aromatic compounds. | researchgate.netucl.ac.uknih.gov |
| Rigid Framework | Allows for precise and predictable positioning of functional groups for interaction with biological targets. | ucl.ac.uk |
| Chiral Variants | Enables the synthesis of enantiomerically pure compound libraries to probe stereospecific biological interactions. | nih.gov |
| Novel Biological Activity | Led to the discovery of new classes of inhibitors, such as those for HIF-1 and heat shock protein 90 (HSP90). | researchgate.netresearchgate.net |
Development of Asymmetric Catalysts Featuring Bicyclo[3.3.1]nonane Moieties
The inherent chirality and conformational rigidity of the bicyclo[3.3.1]nonane skeleton make it an excellent building block for the construction of chiral ligands. These ligands, when complexed with a metal center, can create a well-defined chiral environment that effectively induces asymmetry in a wide range of chemical reactions.
One notable area of research has been the synthesis of chiral diene ligands based on the bicyclo[3.3.1]nonane framework. These ligands have shown promise in transition metal-catalyzed reactions. For instance, chiral bicyclo[3.3.1]nonane-based dienes can be synthesized and subsequently used in asymmetric catalysis.
Another significant application of the bicyclo[3.3.1]nonane scaffold is in the development of chiral phosphine (B1218219) ligands. These ligands are crucial components of many successful asymmetric catalysts, particularly for hydrogenation and cross-coupling reactions. The synthesis of phosphine derivatives of bicyclo[3.3.1]nonane allows for the fine-tuning of both the steric and electronic properties of the resulting catalyst, which is critical for achieving high enantioselectivity.
A synthetic route to this compound has been developed, suggesting its availability as a potential precursor for more complex chiral ligands. researchgate.net Hydroboration of bicyclo[3.3.1]non-2-ene, for example, yields a mixture containing exo-bicyclo[3.3.1]nonan-2-ol. researchgate.net Although direct conversion of this compound to a catalyst is not detailed, its structure represents a modifiable chiral scaffold.
The following table summarizes representative, albeit not directly derived from this compound, bicyclo[3.3.1]nonane-based ligands and their applications in asymmetric catalysis, illustrating the potential of this structural motif.
| Ligand Type | Metal | Asymmetric Reaction | Enantiomeric Excess (ee) |
| Chiral Diene | Rhodium | 1,4-Addition | Up to 99% |
| Chiral Phosphine-Phosphite | Rhodium | Hydroformylation | Up to 98% |
| Chiral Diamine | Ruthenium | Transfer Hydrogenation | Up to 97% |
This table is a generalized representation based on the potential of the bicyclo[3.3.1]nonane framework and does not represent catalysts directly synthesized from this compound due to a lack of specific literature.
The development of catalysts from the bicyclo[3.3.1]nonane family underscores the importance of rigid, chiral scaffolds in asymmetric synthesis. While the specific role of this compound as a direct precursor remains an area for future exploration, the broader success of the bicyclo[3.3.1]nonane moiety in creating effective asymmetric catalysts is well-established. Further research into the derivatization of this compound could unlock new and efficient catalytic systems for the synthesis of valuable chiral molecules.
Q & A
Q. Q1. What are the foundational synthetic routes for bicyclo[3.3.1]nonan-2-ol and its derivatives?
Methodological Answer: Common synthetic strategies include:
- Nitrile oxide-allene cycloaddition for constructing the bicyclic core .
- Thiourea-mediated thiolation of bicyclo[3.3.1]nonalol to introduce sulfur-containing functional groups .
- Oxidation of sulfide intermediates (e.g., using PIDA) followed by benzylation to generate peroxides or sulfones .
Key steps often involve regioselective functionalization and purification via column chromatography. For example, oxidation of 2,6-dimethyl-6-(phenylthiomethyl)-7,8-dioxathis compound yields sulfonyl derivatives critical for further modifications .
Q. Q2. How can researchers validate the molecular structure and purity of this compound derivatives?
Methodological Answer:
- Spectroscopic techniques :
- NMR : Assign peaks for bridgehead protons (δ 1.5–2.5 ppm) and hydroxyl groups (δ 1.8–2.2 ppm) .
- Mass spectrometry : Compare experimental molecular weights with calculated values (e.g., C₉H₁₆O: MW 140.23 g/mol) .
- Chromatography : Use HPLC or GC-MS to assess purity, especially for isomers (e.g., endo vs. exo configurations) .
Advanced Synthesis and Stereochemical Control
Q. Q3. How can regioselectivity challenges in bicyclo[3.3.1]nonane functionalization be addressed?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., sulfonyl or carbonyl groups) to steer reactions toward specific positions .
- Catalyst-controlled reactions : Use chiral catalysts in asymmetric synthesis to achieve enantioselective functionalization, as demonstrated in the resolution of (±)-bicyclo[3.3.1]nonane-2,6-diol via camphanic acid esters .
- Computational modeling : Predict reactive sites using DFT calculations to optimize reaction conditions .
Q. Q4. What strategies resolve stereochemical ambiguities in bicyclo[3.3.1]nonane derivatives?
Methodological Answer:
- X-ray crystallography : Determine absolute configurations of crystalline intermediates (e.g., (+)-bicyclo[3.3.1]nonane-2,6-dione) .
- Chiral derivatization : Convert racemic mixtures into diastereomers using chiral auxiliaries (e.g., camphanic acid) for separation via chromatography .
- Circular dichroism (CD) : Correlate Cotton effects with established stereochemical data .
Biological Evaluation and Data Analysis
Q. Q5. How should researchers design experiments to evaluate the anticancer activity of this compound derivatives?
Methodological Answer:
- In vitro screening : Test compounds against NCI-60 human tumor cell lines, reporting GI₅₀ values (e.g., 1–100 μM range observed in bicyclo[3.3.1]nonenols) .
- Dose-response assays : Use serial dilutions (e.g., 0.1–100 μM) to establish IC₅₀ values and selectivity indices .
- Validation : Partner with institutions like the NCI for independent cytotoxicity assays to confirm reproducibility .
Q. Q6. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Cross-platform validation : Replicate assays in multiple cell lines (e.g., leukemia vs. solid tumors) to identify context-dependent effects .
- Mechanistic studies : Use RNA sequencing or proteomics to elucidate target pathways and confirm on-target effects .
- Structural-activity relationships (SAR) : Correlate functional group modifications (e.g., hydroxyl vs. ketone) with activity trends .
Computational and Mechanistic Studies
Q. Q7. What computational tools are effective for studying bicyclo[3.3.1]nonane conformations?
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze chair-chair vs. boat-chair conformers to predict stability and reactivity .
- Density functional theory (DFT) : Calculate transition-state energies for key reactions (e.g., cycloadditions) to optimize yields .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .
Literature and Reproducibility
Q. Q8. How can researchers ensure reproducibility when documenting synthetic procedures?
Methodological Answer:
- Detailed protocols : Specify reaction conditions (e.g., solvent, temperature, catalyst loading) as in the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione .
- Supporting information : Include NMR spectra, chromatograms, and crystallographic data (e.g., CIF files) for peer validation .
- Reference standards : Compare spectral data with published databases (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
